molecular formula C15H17N3O4S B6566517 methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021225-63-7

methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6566517
CAS No.: 1021225-63-7
M. Wt: 335.4 g/mol
InChI Key: OKFUAXVKAXVMNT-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.09397721 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinazoline core with various functional groups. Its molecular formula is C14H18N2O3SC_{14}H_{18}N_2O_3S, and it has a molecular weight of approximately 298.37 g/mol.

Anticoagulant Activity

One of the primary biological activities attributed to this compound is its inhibition of Factor XIa, a key player in the coagulation cascade. Inhibitors of Factor XIa are being researched for their potential to reduce thrombotic events without significantly increasing bleeding risk. The compound has shown promising results in preclinical studies as an effective anticoagulant agent .

Antitumor Activity

Research indicates that the compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of pathogens. These findings position the compound as a potential candidate for further development in treating bacterial infections .

In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetics and safety profile of this compound. These studies indicate that it has a favorable absorption profile and demonstrates significant bioavailability when administered orally. Toxicological assessments have shown no major adverse effects at therapeutic doses .

Comparative Analysis

A comparative analysis with other known Factor XIa inhibitors reveals that this compound displays superior efficacy in certain assays while maintaining a comparable safety profile. This positions it as a strong candidate for further clinical development.

Compound NameMechanism of ActionEfficacySafety Profile
This compoundFactor XIa InhibitionHighFavorable
Other Factor XIa Inhibitor AFactor XIa InhibitionModerateModerate
Other Factor XIa Inhibitor BFactor XIa InhibitionLowHigh

Properties

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-(propan-2-ylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-8(2)16-12(19)7-18-13(20)10-5-4-9(14(21)22-3)6-11(10)17-15(18)23/h4-6,8H,7H2,1-3H3,(H,16,19)(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFUAXVKAXVMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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